molecular formula C6H10N2O B128715 2-ethyl-5-methyl-1H-pyrazol-3-one CAS No. 141762-99-4

2-ethyl-5-methyl-1H-pyrazol-3-one

Cat. No. B128715
M. Wt: 126.16 g/mol
InChI Key: KHITYTBPJJMQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-methyl-1H-pyrazol-3-one, commonly known as EMP, is a pyrazolone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMP is a heterocyclic compound that contains a pyrazolone ring, which makes it an essential building block for the synthesis of many other compounds.

Scientific Research Applications

EMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, EMP has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an anticancer agent. In agriculture, EMP has been used as a plant growth regulator to enhance crop yield and quality. In industry, EMP has been used as a corrosion inhibitor and as a dye intermediate.

Mechanism Of Action

The mechanism of action of EMP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. EMP has also been shown to inhibit the activity of cyclooxygenase, an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins.

Biochemical And Physiological Effects

EMP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to possess antioxidant properties and to protect against oxidative stress. EMP has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. EMP has also been shown to enhance plant growth and to improve crop yield and quality.

Advantages And Limitations For Lab Experiments

EMP has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, EMP has some limitations. It is toxic and must be handled with care. It is also relatively insoluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on EMP. One area of research is the development of new synthetic methods for EMP and its derivatives. Another area of research is the investigation of the pharmacological properties of EMP and its potential use as an anticancer agent. Additionally, research could focus on the use of EMP as a plant growth regulator and its potential use in sustainable agriculture. Finally, research could explore the use of EMP as a corrosion inhibitor and its potential use in industry.
Conclusion
In conclusion, EMP is a pyrazolone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMP has been investigated for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as an anticancer agent, plant growth regulator, and corrosion inhibitor. While there are limitations to the use of EMP in lab experiments, it remains a promising compound for further research.

Synthesis Methods

EMP can be synthesized by the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl ethyl ketone in the presence of acetic acid, which acts as a catalyst. The reaction proceeds via the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-amino-2-ethyl-5-methylpyrazole. This intermediate then undergoes cyclization with methyl ethyl ketone to form EMP.

properties

CAS RN

141762-99-4

Product Name

2-ethyl-5-methyl-1H-pyrazol-3-one

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-ethyl-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h4,7H,3H2,1-2H3

InChI Key

KHITYTBPJJMQJQ-UHFFFAOYSA-N

SMILES

CCN1C(=O)C=C(N1)C

Canonical SMILES

CCN1C(=O)C=C(N1)C

synonyms

3H-Pyrazol-3-one,2-ethyl-1,2-dihydro-5-methyl-(9CI)

Origin of Product

United States

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